molecular formula C14H28O2 B14371683 2-Ethylhexyl 2-ethylbutanoate CAS No. 91933-27-6

2-Ethylhexyl 2-ethylbutanoate

Cat. No.: B14371683
CAS No.: 91933-27-6
M. Wt: 228.37 g/mol
InChI Key: DBPUTUKGANWYOT-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-ethylbutanoate is an ester compound characterized by its pleasant odor and is commonly used in various industrial applications. This compound is synthesized through the reaction of 2-ethylhexanol and 2-ethylbutanoic acid, resulting in a molecule that is widely used in the production of fragrances, flavors, and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-ethylhexyl 2-ethylbutanoate involves the esterification of 2-ethylhexanol with 2-ethylbutanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

2-Ethylhexanol+2-Ethylbutanoic acid2-Ethylhexyl 2-ethylbutanoate+Water\text{2-Ethylhexanol} + \text{2-Ethylbutanoic acid} \rightarrow \text{this compound} + \text{Water} 2-Ethylhexanol+2-Ethylbutanoic acid→2-Ethylhexyl 2-ethylbutanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 2-ethylbutanoate, like other esters, can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts with the desired alcohol.

Major Products Formed:

    Hydrolysis: 2-Ethylhexanol and 2-ethylbutanoic acid.

    Reduction: 2-Ethylhexanol.

    Transesterification: A new ester and the corresponding alcohol.

Comparison with Similar Compounds

Comparison: 2-Ethylhexyl 2-ethylbutanoate is unique due to its branched alkyl groups, which impart distinct physical and chemical properties compared to linear esters like ethyl acetate. The branched structure often results in lower boiling points and different solubility characteristics, making it suitable for specific applications where other esters may not be as effective .

Properties

CAS No.

91933-27-6

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-ethylhexyl 2-ethylbutanoate

InChI

InChI=1S/C14H28O2/c1-5-9-10-12(6-2)11-16-14(15)13(7-3)8-4/h12-13H,5-11H2,1-4H3

InChI Key

DBPUTUKGANWYOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(CC)CC

Origin of Product

United States

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